molecular formula C19H22N6O3 B15102980 N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B15102980
M. Wt: 382.4 g/mol
InChI Key: VKMFCYOUSIIOII-UHFFFAOYSA-N
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Description

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates a 4-(pyrimidin-2-yl)piperazine-1-carboxamide core, a motif present in compounds investigated for their ability to inhibit cancer cell proliferation. Scientific literature indicates that derivatives containing the 4-arylpiperazine-1-carboxamide structure have demonstrated potent anti-proliferative effects in assays against human cancer cell lines, such as HCT116 colorectal cancer cells, by inducing cell cycle arrest . The molecule's potential mechanism of action may involve targeted protein-protein interactions; for instance, structurally related piperazine-carboxamide compounds have been identified as selective inhibitors of the FBXW7/c-Jun interaction, a key regulatory pathway that can lead to G2/M phase cell cycle arrest and apoptosis in cancer cells, rather than through traditional kinase inhibition . Furthermore, the presence of the acetylphenyl group suggests potential for interaction with various biological targets, as similar functional groups are common in pharmacologically active compounds. This compound is intended for research purposes to further explore these mechanisms and develop novel therapeutic strategies. It is supplied For Research Use Only. Not for use in human or veterinary therapeutic or diagnostic procedures.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(3-acetylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-14(26)15-4-2-5-16(12-15)23-17(27)13-22-19(28)25-10-8-24(9-11-25)18-20-6-3-7-21-18/h2-7,12H,8-11,13H2,1H3,(H,22,28)(H,23,27)

InChI Key

VKMFCYOUSIIOII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-acetylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-(pyrimidin-2-yl)piperazine under controlled conditions to yield the final product . The reaction conditions often require the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following comparison focuses on structural analogs, synthesis strategies, and inferred biological activities based on substituent variations.

Structural Modifications and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound 3-Acetylphenyl, pyrimidin-2-yl ~442.45 Central piperazine with pyrimidinyl and acetylphenyl groups.
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide 3-Fluorophenyl, phenyl ~439.47 Phenylpiperazine and fluorophenyl substituents; lacks pyrimidine.
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide 3-Trifluoromethylphenyl, pyrimidin-2-yl ~478.44 Trifluoromethylphenyl instead of acetylphenyl.
N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide 4-Methoxyphenyl, methylpiperazine ~350.41 Methoxy group and methylpiperazine; simpler substituents.
  • Key Observations: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances metabolic stability compared to the acetyl group in the target compound . Piperazine Substitution: Pyrimidin-2-yl (target compound) vs. Linker Importance: The carboxamide linker in the target compound and is critical for maintaining conformational rigidity, a feature shown to influence receptor selectivity in dopamine D3 ligands .

Tables and Figures

Table 1 : Structural comparison of the target compound and analogs.
Table 2 : Synthetic and physicochemical data for piperazine-carboxamide derivatives.

Biological Activity

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1351698-31-1
Molecular Formula C19H22N6O3
Molecular Weight 382.4 g/mol

The structure includes a piperazine ring, a pyrimidine moiety, and an amide functional group, which are crucial for its biological activity.

Interaction with Receptors

Research indicates that this compound may act as a modulator of neurotransmitter receptors. It is particularly noted for its potential interactions with gamma-aminobutyric acid (GABA) receptors, which play a significant role in neuronal excitability and neurotransmission. This suggests that the compound may be beneficial in treating neurological disorders by influencing GABAergic signaling pathways.

Enzyme Modulation

The compound has also shown promise in binding to specific enzymes or receptors, modulating their activity. This modulation can lead to various physiological effects, making it a candidate for further exploration in therapeutic contexts.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of this compound found that it exhibited anxiolytic-like effects in animal models. The compound was administered at varying doses, and behavioral assessments indicated a significant reduction in anxiety-like behaviors compared to control groups. These findings suggest potential applications in anxiety disorders.

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of this compound against various cancer cell lines. The results demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was dose-dependent, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,3-benzothiazol-2-amineContains a benzothiazole moietyFluorine substitution enhances lipophilicity
N-(4-acetylphenyl)-4-(3-chlorophenyl)piperazine-1-carboxamideAcetyl group instead of oxoethylDifferent substitution patterns affecting activity
N-{2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-benzoxazol-2-aminesBenzoxazole instead of pyrimidineUnique heterocyclic structure influencing pharmacodynamics

This comparative analysis reveals that while several compounds share structural similarities with this compound, its specific combination of substituents confers distinct chemical and biological properties.

Q & A

Q. Critical Reaction Parameters :

  • Temperature : Pyrimidine substitution requires precise control (70–80°C) to avoid side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
  • Catalysts : Use of DIPEA as a base improves reaction kinetics in amidation steps .

Advanced Optimization :
Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural conformation?

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyrimidinyl protons at δ 8.3–8.5 ppm; piperazine carbons at δ 45–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 425.18) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) with UV detection at 254 nm .

Q. Advanced Structural Analysis :

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N piperazine bonds: 1.45–1.49 Å) and dihedral angles, critical for 3D conformation studies .
  • IR Spectroscopy : Identifies hydrogen bonding (N–H stretch at ~3300 cm⁻¹) and carbonyl groups (C=O at ~1650 cm⁻¹) .

How can computational methods predict the compound’s reactivity and biological target interactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screens against CNS targets (e.g., dopamine D3 receptors) using PyMOL/AutoDock, leveraging piperazine’s conformational flexibility .
  • MD Simulations : Models solvation effects and membrane permeability (logP ~2.5) using GROMACS .

Validation : Experimental binding assays (e.g., SPR or radioligand displacement) confirm computational predictions .

What strategies resolve discrepancies in reported biological activities of piperazine-carboxamide derivatives?

Q. Data Contradiction Analysis

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. SH-SY5Y) to account for receptor expression differences .
  • Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) using liver microsomes .
  • Structural Analogues : Cross-reference with N-(4-chlorophenyl) derivatives to isolate substituent effects on activity .

Case Study : Divergent IC₅₀ values for similar compounds may arise from assay pH (e.g., acidic conditions protonate piperazine, altering binding) .

How to design SAR studies for identifying critical functional groups influencing target affinity?

Q. Advanced Methodological Approach

  • Core Modifications : Synthesize analogues with:
    • Pyrimidine replacements (e.g., pyridinyl vs. pyrimidinyl) to assess aromatic stacking .
    • Acetylphenyl substitutions (e.g., nitro vs. methoxy groups) to probe electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify hydrogen bond acceptors (pyrimidine N1) and hydrophobic regions (acetylphenyl) .
  • Free-Wilson Analysis : Quantifies contributions of substituents to activity (e.g., 3-acetylphenyl enhances logD by 0.3 units) .

What in vitro assays evaluate the compound’s mechanism of action for CNS targets?

Q. Basic to Advanced Screening

  • Receptor Binding Assays : Radioligand competition (³H-spiperone for dopamine D2/D3 receptors) .
  • Functional cAMP Assays : Measure GPCR activity (e.g., inhibition of forskolin-induced cAMP in CHO cells) .
  • Kinase Profiling : Screen against 100+ kinases (e.g., Abl1, JAK2) to identify off-target effects .

Data Interpretation : EC₅₀ values <100 nM suggest high potency; cross-validate with knockout models (e.g., D3 receptor-null mice) .

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